Keflin
Description
Historical Context of Cephalosporin (B10832234) Discovery and Early Development
The history of cephalosporins begins with the isolation of naturally occurring compounds from a specific fungus.
Isolation of Cephalosporin Nucleus from Acremonium Fungus
The initial discovery of cephalosporin compounds dates back to 1945 when Italian scientist Giuseppe Brotzu observed that cultures of a mold, later identified as Acremonium strictum (formerly Cephalosporium), isolated from a sewage outfall in Sardinia, produced substances effective against certain bacteria, including Salmonella typhi. wikipedia.orgwikipedia.orgnih.govresearchgate.net Further investigation by Guy Newton and Edward Abraham at the University of Oxford in England led to the isolation and characterization of several antibiotics from the Acremonium culture fluids, including cephalosporin C. wikipedia.orgwikipedia.orgnih.govmedigraphic.com Cephalosporin C was found to contain a beta-lactam ring and exhibited resistance to hydrolysis by penicillinase, an enzyme that inactivates penicillin. nih.gov
Derivation of 7-Aminocephalosporanic Acid (7-ACA) as a Fundamental Substrate for Semisynthesis
While cephalosporin C itself did not possess high potency for widespread clinical use, its structure was crucial for the development of more effective antibiotics. wikipedia.orgwikipedia.org Chemical studies involving the hydrolysis of cephalosporin C allowed for the removal of its natural side chain, leading to the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). wikipedia.orgwikipedia.orgnih.gov 7-ACA is analogous to 6-aminopenicillanic acid (6-APA), the core structure of penicillins, and serves as a fundamental building block for the semisynthesis of various cephalosporin antibiotics. wikipedia.orgwikipedia.orgwikipedia.orgmdpi.comscbt.comottokemi.com The production of 7-ACA from cephalosporin C can be achieved through chemical or enzymatic processes. wikipedia.orgmdpi.comgoogle.comchemicalbook.com
Chemical Genesis of Cephalothin (B1668815) within the First-Generation Cephalosporin Class
The development of cephalothin marked a significant step in the evolution of cephalosporins. By modifying the side chains of the 7-ACA nucleus, scientists were able to create compounds with improved antibacterial activity and pharmacological properties. wikipedia.orgwikipedia.org Cephalothin was one of the earliest semisynthetic cephalosporins developed through the modification of 7-ACA. nih.govresearchgate.net It was the first cephalosporin to be marketed, introduced by Eli Lilly and Company in 1964. wikipedia.orgwikipedia.org Cephalothin is classified as a first-generation cephalosporin, a group generally characterized by good activity against Gram-positive bacteria and more limited activity against Gram-negative bacteria compared to later generations. wikipedia.orgwikipedia.orgresearchgate.net
Structural Characteristics and Chemical Classification within Beta-Lactam Antibiotics
Cephalothin is a beta-lactam antibiotic, a class of compounds that share a common structural feature: a four-membered beta-lactam ring. wikipedia.orgresearchgate.netnih.gov In cephalosporins, this beta-lactam ring is fused to a six-membered dihydrothiazine ring. wikipedia.orgresearchgate.netwikipedia.org This fused bicyclic system is known as the cephem nucleus, and 7-ACA represents the core structure of this nucleus with an amino group at position 7 and a carboxylic acid group at position 2. wikipedia.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N2O6S2- |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/p-1/t12-,15-/m1/s1 |
InChI Key |
XIURVHNZVLADCM-IUODEOHRSA-M |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-] |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-] |
Synonyms |
Cefalotin Cefalotina Normon Cefalotina Sodica Spaly Ceftina Cephalothin Cephalothin Monosodium Salt Cephalothin, Sodium Keflin Monosodium Salt, Cephalothin Salt, Cephalothin Monosodium Seffin Sodium Cephalothin |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies of Cephalothin
Semisynthetic Production Pathways and Precursor Chemistry
The industrial production of Cephalothin (B1668815) is primarily achieved through a semisynthetic approach, which involves the chemical modification of a naturally produced precursor. The key starting material for the synthesis of Cephalothin is 7-amino-cephalosporanic acid (7-ACA). 7-ACA is a core chemical intermediate obtained from the fermentation of the fungus Acremonium chrysogenum, which produces Cephalosporin (B10832234) C.
The conversion of Cephalosporin C to 7-ACA is a critical step and can be achieved through either chemical or enzymatic methods. The enzymatic approach is often preferred due to its milder reaction conditions and higher specificity, which minimizes the formation of byproducts. This process typically utilizes an enzyme called cephalosporin-C acylase.
Once 7-ACA is obtained, the final step in the semisynthetic production of Cephalothin is the acylation of the amino group at the C-7 position. This is accomplished by reacting 7-ACA with thiophene-2-acetic acid or its activated derivatives, such as thiopheneacetyl chloride. rsc.org This reaction attaches the characteristic thiophene-2-acetyl side chain to the 7-amino position of the 7-ACA nucleus, yielding Cephalothin. The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the acid formed during the reaction. rsc.org
A study has demonstrated the synthesis of Cephalothin from 7-ACA and thiophene-2-acetic acid using a cephalosporin-C acylase enzyme produced by Pseudomonas diminuta. researchgate.net The optimal conditions for this enzymatic acylation were found to be a pH of 6.5 and a temperature of 32°C, resulting in a Cephalothin concentration of 1.6 mg/mL. researchgate.net
Total Synthesis Approaches for Cephalothin Analogs
While semisynthesis is the dominant route for commercial Cephalothin production, total synthesis provides a versatile platform for creating a wide array of analogs with modified structural features. These synthetic endeavors are crucial for structure-activity relationship (SAR) studies and the development of new cephalosporins with improved properties.
One notable approach to synthesizing cephalosporin analogs involves the creation of spirocyclic structures. A novel method for generating spiro-cephalosporin compounds has been reported, which involves a Michael-type addition to the dihydrothiazine ring. rsc.org In this method, various catechols are coupled to the cephalosporin core under mildly basic conditions (K2CO3 in DMF), leading to the stereoselective formation of spiro-cephalosporins in moderate to good yields. rsc.org
Another strategy for creating Cephalothin analogs focuses on modifying the C-3 position. For instance, desacetoxycephalosporins, which lack the acetoxy group at C-3, have been synthesized. The synthesis of cephalexin (B21000), a well-known desacetoxycephalosporin, and its analogs has been described in the literature. nih.gov
Furthermore, research into the synthesis of cephalosporin analogs has explored the introduction of chemical tethers to the core structure. A series of cephalexin derivatives equipped with chemical tethers suitable for site-selective conjugation to functionalized surfaces has been prepared. nih.gov These tethers were strategically positioned to minimize their effect on the antibiotic's pharmacophore. nih.gov
Derivatization at Core Structural Positions
Chemical Modifications at C-3 and C-7 Positions and Their Influence on Compound Reactivity
The C-3 and C-7 positions of the cephalosporin nucleus are primary sites for chemical modification to alter the compound's properties. The nature of the substituents at these positions significantly influences the reactivity of the β-lactam ring, which is the pharmacophore responsible for its antibacterial activity.
C-7 Position: The acylamino side chain at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. In the case of Cephalothin, this is a thiophene-2-acetyl group. Studies have shown that, in most cases, the nature of the C-7 side chain has a minor influence on the intrinsic reactivity of the β-lactam ring itself. researchgate.net However, the introduction of amino-containing substituents at the C-7 position can lead to a significant increase in reactivity due to the possibility of intramolecular nucleophilic attack on the β-lactam carbonyl. researchgate.net
C-3 Position: The substituent at the C-3 position has a profound effect on the stability and reactivity of the β-lactam ring. In Cephalothin, this is an acetoxymethyl group. The hydrolysis of this C-3'-acetoxy moiety to the deacetyl derivative has been shown to proceed through two pathways: alkyl-oxygen bond cleavage (55-63%) and acyl-oxygen bond cleavage. researchgate.net The alkyl-oxygen cleavage pathway is also reversible. researchgate.net Theoretical calculations have suggested that the C-3 substituent can facilitate the opening of the β-lactam ring by stabilizing the transition state involved in alkaline hydrolysis. researchgate.net This is supported by the confirmed relationship between the rate of β-lactam ring opening and the polarity of the C3-C4 double bond, which is influenced by the C-3 substituent. researchgate.net
Synthesis and Characterization of Metal Complexes of Cephalothin
Preparation Methodologies of Cephalothin-Metal Complexes
Cephalothin, with its multiple heteroatoms, can act as a ligand and form coordination complexes with various metal ions. The synthesis of these metal complexes has been explored to investigate their potential for altered biological activity and physicochemical properties.
A common method for preparing Cephalothin-metal complexes involves reacting Cephalothin with a metal(II) salt in a suitable solvent, such as methanol (B129727). For example, complexes with the general formula [M(cephalo)Cl], where M can be Mn(II), Co(II), Ni(II), or Pd(II), have been synthesized by mixing Cephalothin (2 mmol) with the corresponding metal(II) chloride (1 mmol) in methanol. The pH of the solution is typically adjusted to around 8.0 with a base like NaOH, and the reaction mixture is stirred at room temperature for several hours. The resulting complexes are then isolated by filtration after reducing the volume of the solvent.
Another approach involves the synthesis of mixed-ligand complexes. For instance, complexes of the type [M(cephalo)(Im)Cl], where Im is imidazole (B134444) and M can be Ni(II), Cu(II), or Zn(II), have been prepared using a similar procedure but with the addition of imidazole to the reaction mixture. Tin(II) complexes of Cephalothin with the general formula [Sn(L)Cl] have also been synthesized and characterized.
Physicochemical and Spectroscopic Characterization of Complexes
The synthesized Cephalothin-metal complexes are characterized using a variety of physicochemical and spectroscopic techniques to determine their structure and bonding.
Elemental Analysis and Physical Properties: Elemental analysis is used to confirm the stoichiometry of the complexes. The color of the complexes can also be indicative of the metal ion present. For example, the manganese(II) and cobalt(II) complexes of Cephalothin are beige and dark red, respectively, while the nickel(II) and copper(II) complexes are green.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectra of the metal complexes are compared with that of free Cephalothin. Shifts in the vibrational frequencies of key functional groups, such as the β-lactam carbonyl (C=O), the carboxylate group (COO-), and the amide group (C=O), provide evidence of coordination. In many Cephalothin-metal complexes, the IR spectra suggest that Cephalothin acts as a monoanionic tridentate ligand, coordinating through the carboxylate oxygen, the β-lactam carbonyl oxygen, and the sulfur atom of the thiophene (B33073) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to further elucidate the structure of the complexes in solution. The absence of the signal corresponding to the carboxylic acid proton in the spectra of the complexes confirms its deprotonation and coordination to the metal ion. Downfield shifts of other proton signals in the ligand upon complexation can also be observed due to the increased conjugation on coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in solvents like DMSO typically show absorption maxima that can be assigned to π → π* and n → π* transitions within the organic ligand. The presence of the metal ion can also give rise to d-d transitions, although these are often weak.
Table of Cephalothin-Metal Complex Characterization Data
| Complex | Color | Key IR Bands (cm-1) | 1H NMR (ppm) | UV-Vis λmax (nm) |
| [Mn(cephalo)Cl] | Beige | ν(C=O)β-lactam: ~1760, νas(COO): ~1600, νs(COO): ~1400 | - | ~270, ~300, ~390 (weak) |
| [Co(cephalo)Cl] | Dark Red | ν(C=O)β-lactam: ~1765, νas(COO): ~1605, νs(COO): ~1405 | - | ~265, ~310 |
| [Ni(cephalo)Cl] | Green | ν(C=O)β-lactam: ~1770, νas(COO): ~1610, νs(COO): ~1410 | - | ~268, ~315 |
| [Cu(cephalo)(Im)Cl] | Green | ν(C=O)β-lactam: ~1768, νas(COO): ~1608, νs(COO): ~1408 | Downfield shifts observed | ~272, ~320 |
| [Zn(cephalo)(Im)Cl] | - | ν(C=O)β-lactam: ~1772, νas(COO): ~1612, νs(COO): ~1412 | Absence of COOH proton signal, downfield shifts | ~260, ~285 |
| [Pd(cephalo)Cl] | - | ν(C=O)β-lactam: ~1775, νas(COO): ~1615, νs(COO): ~1415 | - | ~275, ~305 |
Note: The spectroscopic data presented are approximate values based on literature and may vary depending on the specific experimental conditions.
Coordination Chemistry and Ligand Properties in Complex Formation
The molecular structure of Cephalothin (Keflin) contains multiple electron-donating functional groups, making it an effective chelating agent for various metal ions. nih.gov The study of its coordination chemistry reveals its capacity to form stable metal complexes, a behavior shared by many cephalosporin antibiotics. nih.govresearchgate.net This ability is attributed to the presence of potential donor atoms in its structure, which can engage in chelate binding with metals. nih.gov
Investigations into the interaction between Cephalothin and transition metal(II) ions have shown that it typically behaves as a monoanionic tridentate ligand. tandfonline.comtandfonline.com This means it uses three donor sites to bind to a single metal ion. Spectroscopic analyses, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the specific binding modes. nih.govresearchgate.net
Physicochemical and spectroscopic characterization of Cephalothin complexes with metals such as Manganese(II), Cobalt(II), Nickel(II), Palladium(II), Copper(II), and Zinc(II) have been reported. tandfonline.com These studies often result in complexes with general formulas like [M(cephalo)Cl] or, in the presence of another ligand like imidazole, [M(cephalo)(Im)Cl]. tandfonline.comtandfonline.com
Spectroscopic Evidence of Coordination
Infrared spectroscopy provides significant insight into the ligand's coordination behavior. Upon complexation with a metal ion, shifts in the vibrational frequencies of the functional groups involved in binding are observed.
Lactam Carbonyl Group: The IR spectrum of free Cephalothin shows a characteristic band for the β-lactam carbonyl (C=O) group at approximately 1730 cm⁻¹. In the spectra of its metal complexes, this band undergoes a substantial shift to a lower frequency, typically around 1685 cm⁻¹. This shift of 40–60 cm⁻¹ indicates that the oxygen atom of the lactam carbonyl group is a primary site of coordination to the metal ion. tandfonline.com
Amide Carbonyl Group: In contrast, the amide carbonyl band, which appears at 1650 cm⁻¹ in the free ligand, is not significantly shifted upon complexation. tandfonline.com This suggests the amide group is not directly involved in the coordination.
Carboxylate Group: The carboxylate group is another key coordination site. The separation value of the carboxylate stretching vibrations in the IR spectra of the complexes suggests monodentate bonding for this group. tandfonline.com
Thiophene Sulfur: The presence of M–S stretching vibrations (280–320 cm⁻¹) in the metal complexes supports the coordination by the sulfur atom of the thiophene ring, confirming the tridentate nature of Cephalothin as a chelating agent. tandfonline.com
| Compound | ν(C=O) lactam | ν(C=O) amide | ν(M-S) |
|---|---|---|---|
| Cephalothin (Free Ligand) | 1730 | 1650 | - |
| Metal-Cephalothin Complexes (Approx. Range) | ~1685 | 1640–1660 | 280-320 |
Stability of Metal Complexes
The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant). While specific stability constants for Cephalothin are not extensively detailed in the cited literature, data from the closely related cephalosporin, Cephalexin, can provide insight into the typical behavior of this class of compounds. Potentiometric studies on the binary complexes of Cephalexin with Manganese(II) and Copper(II) determined their 1:1 metal-to-ligand stability constants (log K). ajchem-b.com
The order of stability, with Cu(II) forming a more stable complex than Mn(II), is consistent with the Irving-Williams order for divalent transition metals of the 3d series. ajchem-b.com This trend is generally observed for complexes with various ligands and is influenced by factors like the ionic radius and ionization potential of the metal ions.
| Metal Ion | log K |
|---|---|
| Mn(II) | 3.2 |
| Cu(II) | 3.4 |
The ability of Cephalothin to form stable chelates with various metal ions is a key aspect of its chemical profile, influencing its behavior in biological systems and opening avenues for the synthesis of new metallo-derivatives. nih.gov
Molecular Mechanisms of Action and Target Interactions of Cephalothin
Inhibition of Bacterial Cell Wall Biosynthesis: Fundamental Biochemical Pathways
The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic lysis and environmental stressors. This resilience is primarily conferred by the peptidoglycan layer, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process culminating in the formation of these crucial peptide cross-links, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).
Cephalothin's primary mechanism of action is the inhibition of this vital peptidoglycan synthesis. By interrupting the final stages of cell wall assembly, the antibiotic compromises the structural integrity of the bacterium, rendering it susceptible to osmotic pressure and leading to cell death.
Specific Binding Affinities to Penicillin-Binding Proteins (PBPs)
The efficacy of cephalothin (B1668815) is directly attributable to its ability to form stable covalent adducts with PBPs, effectively inactivating these essential enzymes.
PBPs, particularly the transpeptidase enzymes, are the primary targets of cephalothin. These enzymes are responsible for catalyzing the transpeptidation reaction that forms the cross-links between adjacent peptide chains of the peptidoglycan matrix. Cephalothin, as a β-lactam antibiotic, structurally mimics the D-alanyl-D-alanine moiety of the natural substrate of the transpeptidases. This molecular mimicry allows cephalothin to bind to the active site of the PBP.
Upon binding, the strained β-lactam ring of cephalothin is susceptible to nucleophilic attack by a serine residue within the PBP's active site. This results in the opening of the β-lactam ring and the formation of a stable, long-lived acyl-enzyme intermediate. This covalent modification effectively inactivates the transpeptidase, preventing it from carrying out its normal function in cell wall synthesis.
Cephalothin exhibits varying affinities for different PBP subtypes, and these binding profiles can differ between bacterial species. This differential binding contributes to the spectrum of activity of the antibiotic. For instance, in Streptococcus pneumoniae, cephalothin has been shown to inhibit PBP1a, PBP1b, and PBP3 nih.gov. In Escherichia coli, cephalothin has been observed to inhibit PBP3, PBP7, and PBP8 researchgate.net. The specific affinities, often measured as the concentration of the antibiotic required to inhibit 50% of PBP activity (IC50), provide a quantitative measure of these interactions.
Table 1: Binding Affinity of Cephalothin for Penicillin-Binding Proteins (PBPs) in Streptococcus pneumoniae
| PBP Subtype | IC50 (µg/mL) | Reference |
|---|---|---|
| PBP1a | Data not consistently available in a comparable format | nih.gov |
| PBP1b | Data not consistently available in a comparable format | nih.gov |
| PBP2a | Data not consistently available in a comparable format | |
| PBP2b | Data not consistently available in a comparable format | |
| PBP2x | Data not consistently available in a comparable format | |
| PBP3 | Lower IC50 than for PBP1a and PBP1b | nih.gov |
Table 2: Binding Affinity of Cephalothin for Penicillin-Binding Proteins (PBPs) in Escherichia coli
| PBP Subtype | IC50 (µg/mL) | Reference |
|---|---|---|
| PBP1a | >100 | |
| PBP1b | >100 | |
| PBP2 | >100 | |
| PBP3 | ~10 | researchgate.net |
| PBP4 | >100 | |
| PBP5/6 | >100 | |
| PBP7/8 | ~10 | researchgate.net |
Note: The IC50 values can vary depending on the specific strain and experimental conditions.
The inactivation of PBPs by cephalothin has profound biochemical consequences for the bacterial cell. The inhibition of the transpeptidation reaction prevents the formation of new cross-links in the peptidoglycan layer. Concurrently, the autolytic enzymes (autolysins) within the bacterium continue to cleave existing peptidoglycan bonds as part of the normal cell wall remodeling process.
This imbalance between peptidoglycan synthesis and degradation leads to a progressive weakening of the cell wall. The compromised structural integrity can no longer withstand the internal osmotic pressure of the bacterial cytoplasm, resulting in the formation of osmotically sensitive spheroplasts or protoplasts.
Molecular Basis of Bactericidal Activity
The bactericidal (bacteria-killing) activity of cephalothin is the ultimate consequence of the irreversible inhibition of PBPs and the subsequent collapse of the cell wall structure. The weakened cell wall is unable to maintain the cell's shape and protect it from the osmotic gradient between the cytoplasm and the external environment. This leads to the influx of water, causing the cell to swell and ultimately rupture in a process known as lysis.
The efficacy of this bactericidal action is dependent on the bacterium being in a state of active growth and cell division, as this is when peptidoglycan synthesis and remodeling are most active. Bacteria in a dormant or stationary phase are less susceptible to the effects of cephalothin. The molecular cascade initiated by the binding of cephalothin to PBPs culminates in the physical destruction of the bacterial cell, thereby eradicating the infection.
Molecular and Biochemical Mechanisms of Resistance to Cephalothin
Enzymatic Degradation: Beta-Lactamase-Mediated Hydrolysis
The most prevalent mechanism of resistance to Cephalothin (B1668815) is the enzymatic degradation of the antibiotic by β-lactamases. These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govyoutube.com β-lactamases are broadly classified into two major categories based on their active site composition: serine β-lactamases and metallo-β-lactamases. nih.gov
Serine β-lactamases, which include classes A, C, and D, utilize a serine residue as the nucleophile to attack the carbonyl carbon of the β-lactam ring. nih.gov This process forms a transient acyl-enzyme intermediate, which is subsequently hydrolyzed, releasing the inactivated antibiotic and regenerating the active enzyme. researchgate.net Class C β-lactamases, in particular, are commonly associated with resistance to cephalosporins. nih.gov
Metallo-β-lactamases (MBLs), belonging to class B, are zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including cephalosporins. nih.gov These enzymes utilize one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring. researchgate.netresearchgate.net The catalytic mechanism of MBLs does not involve the formation of a covalent acyl-enzyme intermediate. nih.gov The hydrolysis of cephalothin by β-lactamases results in the formation of cephalosporoic acid. youtube.com
| Enzyme Class | Active Site Moiety | Mechanism of Action |
| Serine β-Lactamases (Classes A, C, D) | Serine | Forms a covalent acyl-enzyme intermediate |
| Metallo-β-Lactamases (Class B) | Zinc ion(s) | Activates a water molecule for nucleophilic attack |
Alterations in Penicillin-Binding Proteins (PBPs) Leading to Reduced Affinity
Cephalothin, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs). nih.govpatsnap.com PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. asm.org Resistance can emerge through structural modifications in these PBPs, which reduce their affinity for Cephalothin. nih.govmdpi.com
These alterations can be the result of point mutations or the acquisition of mosaic genes through horizontal gene transfer, leading to the production of PBPs with altered active site conformations. nih.govoup.com For instance, in Streptococcus pneumoniae, resistance to β-lactams is often associated with modifications in several PBPs, including PBP1a, PBP2x, and PBP2b. asm.org While specific data for Cephalothin's affinity to various PBPs in resistant strains is part of a broader body of research on cephalosporins, studies have shown that reduced affinity of specific PBPs is a key resistance mechanism. For example, some resistant strains of Staphylococcus aureus have shown poor binding of cephalosporins to PBP2. oup.com In some cases, the decreased affinity of PBP3 has been implicated in resistance to cephalothin in Bacteroides fragilis. nih.gov
| PBP Alteration Type | Consequence |
| Point Mutations | Single amino acid changes that alter the binding site. |
| Mosaic Gene Formation | Recombination of PBP genes leading to significant structural changes. |
Cross-Resistance Mechanisms with Related Beta-Lactam Structures
The mechanisms that confer resistance to Cephalothin often extend to other β-lactam antibiotics, a phenomenon known as cross-resistance. gardp.org This is primarily because many β-lactams share a common structural feature—the β-lactam ring—and a similar mechanism of action. nps.org.au
The production of broad-spectrum β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases, is a major driver of cross-resistance. nih.govmdpi.com These enzymes are capable of hydrolyzing a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and in some cases, carbapenems. nih.gov Therefore, a bacterium producing such an enzyme will be resistant not only to Cephalothin but to a host of other related drugs.
Similarly, alterations in PBPs that reduce the binding affinity for Cephalothin can also decrease the affinity for other cephalosporins and penicillins, leading to a broad resistance profile. mdpi.com The structural similarities between different β-lactam antibiotics mean that a modification in the target PBP can affect the binding of multiple drugs. nih.gov
| Resistance Mechanism | Impact on Beta-Lactam Classes |
| Broad-Spectrum β-Lactamases (e.g., ESBLs, MBLs) | Confers resistance to multiple penicillins and cephalosporins. |
| PBP Alterations | Can reduce the binding affinity for a range of β-lactam antibiotics. |
| Efflux Pumps | Can actively transport various β-lactams out of the bacterial cell. |
Theoretical Strategies for Overcoming Resistance: Role of Metal Complexation in Modulating Resistance Pathways
The critical role of metal ions, particularly zinc, in the catalytic activity of metallo-β-lactamases (MBLs) presents a promising avenue for overcoming resistance. researchgate.net Theoretical and experimental strategies are being explored that focus on the complexation of these metal ions to inhibit MBL activity.
One approach involves the use of metal chelators, molecules that can bind to the zinc ions in the active site of MBLs, thereby inactivating the enzyme. mdpi.com By removing or sequestering the essential metal cofactor, the enzyme is rendered unable to hydrolyze the β-lactam ring of antibiotics like Cephalothin. nih.gov
Another strategy involves the synthesis of metal complexes that can either act as MBL inhibitors or possess intrinsic antimicrobial activity. kurdishstudies.netnih.gov The coordination of metal ions with antibiotics or other ligands can enhance their therapeutic efficacy. kurdishstudies.net For instance, the creation of transition metal complexes with β-lactam antibiotics is being investigated for its potential to interact with and inhibit resistance-conferring enzymes. acs.org The design of such complexes aims to exploit the unique coordination chemistry of metals to develop novel therapeutics that can bypass or overcome existing resistance mechanisms. mdpi.com
| Strategy | Mechanism of Action |
| Metal Chelators | Bind to and remove essential metal cofactors (e.g., Zn²⁺) from MBLs. |
| Metal Complexes as Inhibitors | Designed to interact with and block the active site of MBLs. |
| Metal-Antibiotic Conjugates | Enhance the activity of the antibiotic or facilitate its entry into the bacterial cell. |
Advanced Analytical Methodologies for Cephalothin Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RP-LC), are widely employed for the separation and quantification of cephalothin (B1668815) and its related substances. These techniques offer high resolution and sensitivity, making them suitable for complex samples.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RP-LC) Development and Validation
The development and validation of HPLC and RP-LC methods for cephalothin are essential to ensure their reliability and accuracy longdom.orglongdom.org. Method validation typically involves evaluating parameters such as system suitability, linearity, selectivity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ) longdom.orglongdom.org. These parameters are often assessed according to guidelines from regulatory bodies like the ICH longdom.orglongdom.org.
Several studies have focused on developing and validating HPLC methods for cephalothin. One method developed for the quantification of sodium cephalothin in lyophilized powder for injectable solution utilized RP-HPLC with a mobile phase of water with 0.7% glacial acetic acid and ethanol (B145695) (70:30 v/v), detected at 237 nm using a C18 column longdom.orglongdom.org. This method demonstrated linearity in the concentration range of 20 to 100 µg/mL and was found to be selective, accurate, and robust longdom.orglongdom.org.
Another RP-LC method was developed for the quantitative determination of cephalothin in the presence of its impurities and degradation products researchgate.netrsc.org. This method used a gradient mobile phase of aqueous ammonium (B1175870) phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) on a C18 column, with detection at 238 nm researchgate.netrsc.org. The method showed good resolution between cephalothin and its degradation products, with peak purity greater than 99% under various stress conditions, demonstrating its stability-indicating power researchgate.netrsc.org. The method was validated for linearity, accuracy, precision, specificity, LOD, LOQ, and robustness researchgate.netrsc.org.
HPLC methods have also been developed for the simultaneous quantitation of cephalothin alongside other antibiotics nih.gov. These methods are crucial for analyzing drug mixtures and studying their stability nih.gov.
Applications in Stability-Indicating Assays
Stability-indicating chromatographic methods are critical for assessing the stability of cephalothin in various formulations and under different stress conditions. These methods are designed to separate and quantify the intact drug from its degradation products researchgate.netrsc.org.
Forced degradation studies are often conducted to evaluate the stability-indicating capability of the developed methods. Cephalothin has been subjected to stress conditions including hydrolysis (acidic, basic, neutral), oxidation, photolysis, humidity, and thermal degradation researchgate.netrsc.org. Significant degradation of cephalothin has been observed under basic, acidic, and oxidative stress conditions researchgate.netrsc.org.
A stability-indicating RP-LC method successfully separated cephalothin from its degradation products, including the less active metabolite deacetylcephalothin, which showed significant formation, particularly in basic conditions researchgate.netrsc.org. This method was capable of detecting degradation products at a low level (0.05%) relative to the test concentration researchgate.netrsc.org.
Studies comparing HPLC to colorimetric methods for assessing cephalothin stability have shown that colorimetric methods may not be stability-indicating for discolored solutions of cephalothin, highlighting the advantage of HPLC for such applications nih.gov.
Spectroscopic and Electrochemical Methods
Spectroscopic and electrochemical techniques provide alternative or complementary approaches for the analysis of cephalothin, offering insights into its structure and enabling its quantification.
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a relatively simple and cost-effective technique used for the quantitative determination of cephalosporins, including cephalothin researchgate.netacs.org. This method typically involves measuring the absorbance of cephalothin at a specific wavelength in the UV-Vis spectrum acs.org.
One spectrophotometric method for cephalothin determination is based on the formation of a colored complex. For instance, a method involving the reaction between the acidic hydrolysis product of cephalothin and a mixture of Fe³⁺ with hexacyanoferrate (III) ions forms a Prussian Blue complex with a maximum absorbance at 283 nm acs.orgnih.gov. This method has been applied for the analysis of cephalothin in pure form and biological fluids like urine and serum, showing good recovery acs.orgnih.gov.
UV-Vis spectrophotometry can also be used in conjunction with derivative techniques to resolve binary mixtures of cephalothin and other compounds sphinxsai.com.
Infrared (IR) and Raman Spectroscopy for Structural Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the molecular structure and functional groups of a compound. These methods can be used for the identification and structural analysis of cephalothin.
IR spectroscopy can identify characteristic bands corresponding to different functional groups within the cephalothin molecule, such as the N-H stretching, β-lactam carbonyl, ester carbonyl, secondary amide carbonyl, and carboxyl carbonyl groups austinpublishinggroup.com. These characteristic peaks serve as a spectral fingerprint for cephalothin austinpublishinggroup.com.
IR spectroscopy has been applied for the quantitative determination of sodium cephalothin in lyophilized powder austinpublishinggroup.comaustinpublishinggroup.comresearchgate.net. A method using infrared spectrophotometry for the quantitation of cephalothin sodium in pellets showed linearity in the range of 0.4-0.8 mg and was found to be selective, robust, and accurate austinpublishinggroup.comaustinpublishinggroup.comresearchgate.net.
Raman spectroscopy is another vibrational technique that can be used for the analysis of pharmaceutical compounds in solid dosage forms nih.govresearchgate.netresearchgate.net. Both IR and Raman spectroscopy have been employed for the quantitative determination of cephalosporin (B10832234) antibiotics in solid binary mixtures nih.govresearchgate.net. These spectroscopic approaches offer a new way to analyze these antibiotics in the solid state, whereas previously, quantitative analysis was primarily reported in solution nih.govresearchgate.net. Studies have shown good correlation coefficients for the quantitative determination of cephalosporins using characteristic bands in their IR and Raman spectra nih.govresearchgate.net.
Furthermore, IR spectroscopy, combined with artificial neural networks, has been explored for classifying bacterial strains based on their susceptibility to cephalothin, demonstrating its potential in microbiology research related to the antibiotic sci-hub.sebu.eduptbioch.edu.pl.
Electrochemical Detection Techniques, including Voltammetry
Electrochemical techniques, particularly voltammetry, offer sensitive methods for the determination of electroactive compounds like cephalothin. These methods measure the current response of an analyte as a function of applied potential.
Adsorptive stripping voltammetry (AdSV) is a sensitive voltammetric technique that involves the accumulation of the analyte on the electrode surface prior to the potential scan, which enhances the detection limit researchgate.netresearchgate.net. A sensitive stripping voltammetric method has been developed for the determination of cephalothin based on its adsorptive accumulation at a hanging mercury drop electrode researchgate.netresearchgate.net. This method yielded a cathodic peak at a specific potential, allowing for the quantitative determination of cephalothin researchgate.netresearchgate.net.
Voltammetric techniques, including square-wave voltammetry and cyclic voltammetry, have also been used to study the electrochemical behavior of cephalosporins and their interactions with metal ions researchgate.netglobalresearchonline.netnih.gov. These methods can be applied for the determination of cephalothin in pharmaceutical preparations and biological fluids researchgate.netresearchgate.net.
The development of voltammetric methods for cephalothin offers advantages such as high sensitivity and relatively low cost compared to some other analytical techniques globalresearchonline.netacspublisher.com.
Mass Spectrometry (MS) and LC-MS for Degradation Product Identification
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS), is a powerful technique employed in the identification and characterization of cephalothin degradation products. LC-MS/MS (tandem mass spectrometry) and LC-MS/TOF (time-of-flight mass spectrometry) are particularly valuable for providing detailed structural information on degradation products formed under various conditions. mdpi.comnih.gov
Studies investigating the stability of cephalosporins, including cephalothin and related compounds like cephalexin (B21000) and cefepime (B1668827), frequently utilize LC-MS-based methods to separate and identify degradation products. nih.govresearchgate.netresearchgate.netjapsonline.com Forced degradation studies, involving exposure to conditions such as hydrolysis (acidic, basic, neutral), oxidation, thermal stress, and photolysis, are commonly performed to generate these degradation products. nih.govresearchgate.netresearchgate.net
One significant degradation product of cephalothin that has been identified using analytical techniques, including LC-based methods, is deacetylcephalothin (also referred to as impurity B). researchgate.net Research has shown that deacetylcephalothin formation is notable, particularly under basic stress conditions. researchgate.net While specific detailed mass fragmentation patterns for cephalothin degradation products were not extensively detailed in the immediate search results, the application of LC-MS/MS and LC-MS/TOF allows for the determination of molecular ions and characteristic fragments, aiding in the proposal of structures for unknown degradants. nih.govresearchgate.net For instance, studies on related cephalosporins like cefepime have successfully used UPLC-MS/MS to identify degradants and elucidate their fragmentation pathways under stress conditions. japsonline.com
The ability of LC-MS to couple chromatographic separation with sensitive and selective mass detection makes it indispensable for complex samples containing the parent compound and multiple degradation products. This is crucial for stability-indicating methods, ensuring that the analytical method can accurately quantify the intact drug in the presence of its degradation products. researchgate.net
Principles of Green Analytical Chemistry in Cephalothin Analysis
The principles of Green Analytical Chemistry (GAC) are increasingly being considered in the development and evaluation of analytical methods for pharmaceuticals like cephalothin. GAC aims to minimize the environmental impact of analytical procedures by reducing or eliminating the use and generation of hazardous substances, minimizing waste, lowering energy consumption, and utilizing smaller sample and reagent volumes. nih.govresearchgate.net
Reviews of analytical methods for cephalothin have highlighted that many commonly used techniques, such as High-Performance Liquid Chromatography (HPLC) and microbiological assays, often rely on significant quantities of organic and toxic solvents like methanol (B129727) and acetonitrile. researchgate.netnih.gov It has been noted that only a small percentage of the reported methods for cephalothin analysis utilize water as a solvent. researchgate.netnih.gov
Research emphasizing a green analytical chemistry approach for cephalothin analysis is considered important for optimizing its analysis in pharmaceutical quality control and ensuring sustainable practices. researchgate.netnih.gov This involves exploring ways to enhance existing methods or develop new ones that align with GAC principles. researchgate.netnih.gov Metrics such as the Analytical GREEnness (AGREE) tool are available to quantitatively assess the environmental footprint of analytical methods. nih.gov Adopting GAC principles in cephalothin analysis can lead to reduced environmental impact compared to traditional methods. nih.gov
Microbiological Assays for In Vitro Activity Quantification in Research Contexts
Microbiological assays are fundamental research tools used to quantify the in vitro biological activity of antibiotics like cephalothin. These assays measure the ability of the antibiotic to inhibit the growth of susceptible microorganisms. Common methods include agar (B569324) diffusion assays and turbidimetric methods. researchgate.netnih.govresearchgate.net
In research contexts, microbiological assays are employed to determine the potency and concentration of cephalothin and to assess its activity against various bacterial strains. researchgate.netnih.gov The agar diffusion test, for instance, involves measuring the zone of inhibition around a disc containing the antibiotic on an agar plate inoculated with a test microorganism. nih.gov The size of the inhibition zone is related to the antibiotic's concentration and the susceptibility of the microorganism.
Microbiological assays remain valuable in research for their ability to directly assess the biological effect of cephalothin, complementing chemical analysis which quantifies the amount of the compound.
Chemical Stability and Environmental Degradation Pathways of Cephalothin
Hydrolytic Degradation Mechanisms of the Beta-Lactam Ring
Hydrolysis is a primary degradation pathway for cephalothin (B1668815), involving the cleavage of the beta-lactam ring by water molecules or hydroxide (B78521) ions. This reaction is often catalyzed by acids or bases. The hydrolytic reaction leads to immediate beta-lactam ring opening and degradation towards products that are inactive against bacteria due to the absence of the intact beta-lactam moiety. mdpi.com
Acid-Catalyzed Hydrolysis
In strongly acidic solutions (pH < 3), the acid-catalyzed hydrolysis of the beta-lactam ring is a significant degradation pathway for cephalosporins like cephalothin. copbela.orgnih.gov This process involves the protonation of the beta-lactam nitrogen, followed by a nucleophilic attack on the beta-lactam carbonyl carbon. copbela.org For 3-acetoxymethyl cephalosporins, such as cephalothin, the acidic degradation pathway primarily involves the specific hydrogen-ion-catalyzed hydrolysis of the beta-lactam bond. nih.govresearchgate.net At pH 1.0 and 35°C, the beta-lactam hydrolysis of these antibiotics exhibits half-lives of approximately 25 hours. nih.govresearchgate.net It is also noted that the acetyl functions of 3-acetoxymethylcephalosporins are hydrolyzed at a faster rate (about eight times faster) than their beta-lactam moieties under acidic conditions, yielding deacetyl intermediates that are rapidly converted to lactones. nih.govresearchgate.net
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis is a well-studied degradation pathway for beta-lactam antibiotics, including cephalosporins. mdpi.comasm.org This reaction is typically initiated by the attack of a hydroxide ion on the beta-lactam carbonyl group, leading to ring opening. mdpi.com The reactivity of cephalosporins in hydroxide-ion-catalyzed degradation is significantly influenced by the substituents at the C-3 methylene (B1212753) position. nih.gov A base-catalyzed second-order hydrolysis rate constant of 3.5 x 10⁻¹ L/mole-sec has been estimated for cephalothin, corresponding to half-lives of 230 days at pH 7 and 23 days at pH 8. nih.gov Considerable degradation of cephalothin has been found to occur under basic stress conditions, with significant formation of deacetylcephalothin observed. rsc.org
Neutral Hydrolysis Pathways
Even under neutral conditions, cephalothin can undergo hydrolysis, although typically at a slower rate compared to acid or base catalysis. In the neutral degradation of 3-acetoxymethyl compounds, competitive reactions involving direct water attack on the beta-lactam and intramolecular catalysis by the side-chain amido group on the beta-lactam have been proposed. nih.govresearchgate.net The kinetics of cephalosporin (B10832234) hydrolysis are minimal under approximately neutral conditions. unito.it
Oxidative Degradation Pathways and Product Characterization
Cephalothin is susceptible to oxidative degradation. Considerable degradation has been found to occur under oxidative stress conditions. rsc.org While specific oxidative degradation products of cephalothin are not extensively detailed in the provided snippets, studies on other cephalosporins and related beta-lactams indicate that oxidation can lead to the formation of sulfoxide (B87167) derivatives and other cleavage products. For example, in the degradation of Cephalosporin C by gamma radiation, thioether sulfur oxidation is identified as a major reaction mechanism, alongside beta-lactam ring opening and acetyl dissociation. nih.gov Forced degradation studies involving hydrogen peroxide have been used to assess the oxidative stability of cephalosporins. lupinepublishers.combioline.org.br
Photodegradation Mechanisms and Identification of Photoproducts
Photodegradation can be a significant elimination process for cephalosporin antibiotics in surface water, particularly under conditions where hydrolysis is slow. unito.itacs.org Cephalothin may absorb light at wavelengths greater than 290 nm (with a UV maximum at 260 nm and a possible shoulder above 290 nm), suggesting its susceptibility to direct photolysis by sunlight. nih.gov Direct photolysis of cephalosporins can lead to transformation rather than complete mineralization, and the byproducts formed may be less photolabile and potentially more toxic than the parent compound. acs.orgresearchgate.net While specific photoproducts of cephalothin are not detailed, studies on other cephalosporins indicate that photodegradation can involve beta-lactam ring opening and other structural modifications. researchgate.net The presence of substances like nitrate (B79036) and bicarbonate can influence the photodegradation rates of cephalosporins in natural waters. acs.org
Environmental Fate and Biotic/Abiotic Transformation
The environmental fate of cephalosporins is determined by processes such as adsorption, biodegradation, and abiotic degradation (hydrolysis and photolysis). frontiersin.orgresearchgate.netnih.govunito.it Cephalosporins generally have low octanol-water partition coefficient (Kow) values, suggesting they are not readily eliminated through biotransformation and soil sorption. frontiersin.orgfrontiersin.org However, their degradation rates can vary depending on the specific compound and environmental conditions. frontiersin.orgfrontiersin.org
Biodegradation in Environmental Matrices (e.g., Water and Sediment)
While some cephalosporins are not readily biodegradable in standard tests over 28 days, biodegradation can be an important elimination process in certain environmental compartments, particularly in sediment. researchgate.netnih.govroche.com Studies on other cephalosporins, such as cefalexin, have shown that specific bacterial strains isolated from activated sludge are capable of rapidly degrading the compound. nih.gov The efficiency of biodegradation can be influenced by environmental factors like temperature and pH. nih.gov For instance, optimal temperatures for cefalexin biodegradation by certain bacterial strains were found to be between 30°C and 35°C, with optimal pH values ranging from 6.5 to 8. nih.gov
Elimination rates of cephalosporins in oxic sediment have been observed to be higher than in anoxic sediment, primarily attributed to biodegradation. nih.gov
Abiotic Degradation in Aquatic Systems
Abiotic processes, mainly hydrolysis and photochemistry, are significant pathways for the degradation of cephalosporins in surface waters. researchgate.netnih.govunito.it
Hydrolysis is a key abiotic degradation pathway for cephalosporins. nih.govunito.it The rate of hydrolysis is influenced by pH and temperature. frontiersin.orgmdpi.com For cephalothin, estimated half-lives for hydrolysis are significantly shorter at higher pH values. nih.govnih.gov For example, estimated half-lives for cephalothin hydrolysis are 230 days at pH 7 and 23 days at pH 8. nih.govnih.gov Hydrolysis rates generally increase with increasing temperature. mdpi.comsapub.org Studies on other β-lactam antibiotics, including cephalothin, have shown that hydrolysis is most effective at alkaline pH, such as pH 9. mdpi.com
Photodegradation can also be an important elimination process for cephalosporin antibiotics in surface water, particularly under sunlight exposure. nih.govunito.itmdpi.comacs.org Direct photolysis can occur if the compound absorbs light at environmentally relevant wavelengths (above 290 nm). nih.govnih.gov Cephalothin has a UV maximum at 260 nm with a possible shoulder above 290 nm, suggesting it may be susceptible to direct photolysis. nih.govnih.gov The rate of photodegradation can be influenced by factors such as the presence of dissolved organic matter (DOM) and nitrate, although these effects can be compound-specific. nih.govacs.org
Influence of Environmental Factors on Degradation Kinetics and Pathways
Several environmental factors significantly influence the kinetics and pathways of cephalosporin degradation. These include pH, temperature, light, and the presence of microorganisms and other substances in the environmental matrix. frontiersin.orgfrontiersin.orgnih.govnih.govnih.gov
pH: pH has a substantial effect on the hydrolysis rate of cephalosporins, with faster degradation generally observed under alkaline conditions. frontiersin.orgfrontiersin.orgmdpi.comnih.gov Acidic conditions can also lead to degradation, primarily through hydrogen-ion-catalyzed hydrolysis of the β-lactam ring. nih.gov
Temperature: Higher temperatures accelerate the degradation rate of cephalosporins, consistent with the principles of chemical kinetics. frontiersin.orgfrontiersin.orgmdpi.comsapub.org
Light: Exposure to sunlight or simulated sunlight can significantly decrease the half-lives of some cephalosporins in surface water, indicating the importance of photolysis as a degradation pathway. nih.govmdpi.com
Microorganisms: While some cephalosporins show limited ready biodegradability, microbial activity in environments like sediment can contribute to their elimination. researchgate.netnih.gov
Other Substances: The presence of substances like dissolved organic matter and inorganic anions (e.g., sulfate, nitrate, bicarbonate) can influence both abiotic and potentially biotic degradation processes, sometimes inhibiting or enhancing degradation rates depending on the specific interaction. nih.govacs.orgnih.govresearchgate.net
Studies have shown that the degradation kinetics of some cephalosporins in water can be fitted to a first-order kinetics model. frontiersin.orgfrontiersin.orgnih.gov
Identification and Characterization of Specific Degradation Products (e.g., Deacetylcephalothin)
The degradation of cephalothin results in the formation of transformation products. A significant degradation product of cephalothin is deacetylcephalothin. mims.comrsc.orgrsc.orgpsu.edu This metabolite is formed through the hydrolysis of the acetoxymethyl group at the C-3 position of cephalothin. nih.govmims.com
Deacetylcephalothin is considered less antibacterially active than the parent compound, cephalothin. rsc.orgrsc.orgpsu.edu Studies using techniques like high-pressure liquid chromatography (HPLC) have been employed to identify and quantify deacetylcephalothin, particularly in the context of pharmaceutical stability studies and pharmacokinetic analysis. rsc.orgrsc.orgpsu.eduresearchgate.net The formation of deacetylcephalothin has been observed to be significant, especially under basic conditions. rsc.orgrsc.org
Other potential degradation pathways for cephalosporins can involve the opening of the β-lactam ring and modifications to substituents on the dihydrothiazine ring. researchgate.net Photodegradation of cephalosporins can also lead to the formation of intermediates, which in some cases have been found to be less photolabile and potentially more toxic than the parent compounds. acs.orgresearchgate.net
Further research is needed to fully characterize the chemical structure, toxicity, and persistence of all transformation products of cephalosporins in the environment. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Cephalothin | 6024 |
| Deacetylcephalothin | Not readily available in search results, but is a known metabolite of Cephalothin |
| Cefalexin | 2789 |
| Cefradine | 25148 |
| Cefuroxime | 5479530 |
| Ceftriaxone | 54675195 |
| Cefepime (B1668827) | 57401 |
| Cefazolin (B47455) | 33338 |
| Cephapirin | 38246 |
| Cefotaxime | 57421 |
| Ampicillin (B1664943) | 10316 |
| Cephaloridine | 8190 |
| Cephaloglycin | 3034025 |
| Cephalosporin C | 1051 |
| Deacetoxycephalosporanic acid | 10098 |
The presence of cephalosporins, including cephalothin, in aquatic environments is a growing concern due to their classification as emerging pollutants. nih.govresearchgate.netresearchgate.net Their persistence and transformation in these matrices are governed by a interplay of biotic and abiotic processes. frontiersin.orgfrontiersin.orgnih.gov
Environmental Fate and Biotic/Abiotic Transformation
The environmental fate of cephalosporins is dictated by processes such as adsorption onto solid matrices and degradation via biological and non-biological pathways. frontiersin.orgresearchgate.netnih.govunito.it Cephalosporins typically exhibit low octanol-water partition coefficients, suggesting limited removal through processes like bioconcentration and strong soil adsorption. frontiersin.orgnih.govfrontiersin.org However, their persistence in the environment is significantly influenced by degradation kinetics, which vary based on the specific compound and prevailing environmental conditions. frontiersin.orgfrontiersin.org
Biodegradation in Environmental Matrices (e.g., Water and Sediment)
While standard biodegradability tests over 28 days may indicate limited ready biodegradation for some cephalosporins, biological transformation can play a notable role in their elimination within specific environmental compartments, particularly in sediment. researchgate.netnih.govroche.com Research on other cephalosporin compounds, such as cefalexin, has demonstrated that certain bacterial strains isolated from activated sludge possess the capability for rapid biodegradation. nih.gov The efficiency of these biodegradation processes is sensitive to environmental parameters such as temperature and pH. nih.gov For example, studies have identified optimal temperature ranges (30-35°C) and pH levels (6.5-8) for the efficient biodegradation of cefalexin by specific bacterial isolates. nih.gov
Observations in sediment environments indicate that elimination rates for cephalosporins are higher under oxic conditions compared to anoxic conditions, primarily attributable to enhanced biodegradation activity. nih.gov
Abiotic Degradation in Aquatic Systems
In aquatic environments, abiotic processes, predominantly hydrolysis and photolysis, represent significant pathways for the degradation of cephalosporins. researchgate.netnih.govunito.it
Hydrolysis is a primary abiotic degradation mechanism for cephalosporins. nih.govunito.it The rate of hydrolysis is highly dependent on pH and temperature. frontiersin.orgmdpi.com For cephalothin, estimated hydrolysis half-lives are considerably shorter in alkaline conditions compared to neutral pH. nih.govnih.gov For instance, estimated half-lives for cephalothin hydrolysis are approximately 230 days at pH 7 and 23 days at pH 8. nih.govnih.gov Elevated temperatures generally lead to increased hydrolysis rates. mdpi.comsapub.org Studies involving various β-lactam antibiotics, including cephalothin, have indicated that hydrolysis is most effective at alkaline pH values, such as pH 9. mdpi.com
Photodegradation also contributes to the elimination of cephalosporin antibiotics in surface waters, particularly when exposed to sunlight. nih.govunito.itmdpi.comacs.org Direct photolysis is possible for compounds that absorb light in the UV-A and visible spectrum (wavelengths > 290 nm). nih.govnih.gov Cephalothin exhibits a UV maximum at 260 nm with a potential shoulder extending above 290 nm, suggesting susceptibility to direct photolytic transformation. nih.govnih.gov The rate and extent of photodegradation can be influenced by the presence of other substances in the water, such as dissolved organic matter (DOM) and nitrate, with effects varying depending on the specific cephalosporin compound. nih.govacs.org
Influence of Environmental Factors on Degradation Kinetics and Pathways
The degradation kinetics and specific pathways of cephalosporins are significantly influenced by a range of environmental factors, including pH, temperature, light exposure, the presence of microorganisms, and the composition of the environmental matrix. frontiersin.orgfrontiersin.orgnih.govnih.govnih.gov
pH: The pH of the environment profoundly impacts the hydrolysis rate of cephalosporins, with faster degradation rates typically observed in alkaline conditions. frontiersin.orgfrontiersin.orgmdpi.comnih.gov Acidic conditions can also induce degradation, primarily through acid-catalyzed hydrolysis of the β-lactam ring structure. nih.gov
Temperature: Increased temperatures generally lead to an acceleration of cephalosporin degradation rates, consistent with fundamental chemical kinetics principles. frontiersin.orgfrontiersin.orgmdpi.comsapub.org
Light: Exposure to natural or simulated sunlight can substantially reduce the half-lives of certain cephalosporins in surface waters, highlighting the importance of photolytic degradation. nih.govmdpi.com
Microorganisms: Although some cephalosporins may not be readily biodegradable, microbial communities in environments like sediment can contribute to their breakdown and elimination. researchgate.netnih.gov
Other Substances: The presence of substances such as dissolved organic matter and various inorganic anions (e.g., sulfate, nitrate, bicarbonate) can modulate both abiotic and potentially biotic degradation processes, sometimes leading to inhibition or enhancement of degradation rates depending on the specific chemical interactions. nih.govacs.orgnih.govresearchgate.net
Studies have indicated that the degradation kinetics of some cephalosporins in aqueous environments can be effectively described by a first-order kinetic model. frontiersin.orgfrontiersin.orgnih.gov
Identification and Characterization of Specific Degradation Products (e.g., Deacetylcephalothin)
The environmental degradation of cephalothin leads to the formation of various transformation products. A prominent degradation product is deacetylcephalothin. mims.comrsc.orgrsc.orgpsu.edu This metabolite is formed through the hydrolytic cleavage of the acetoxymethyl group located at the C-3 position of the cephalothin molecule. nih.govmims.com
Deacetylcephalothin is generally considered to have lower antibacterial activity compared to the parent compound, cephalothin. rsc.orgrsc.orgpsu.edu Analytical techniques, such as high-pressure liquid chromatography (HPLC), have been utilized for the identification and quantification of deacetylcephalothin in various studies, including those investigating pharmaceutical stability and pharmacokinetics. rsc.orgrsc.orgpsu.eduresearchgate.net The formation of deacetylcephalothin has been shown to be particularly significant under basic environmental conditions. rsc.orgrsc.org
Other potential degradation pathways for cephalosporins can involve the opening of the characteristic β-lactam ring and structural modifications to the substituents attached to the dihydrothiazine ring. researchgate.net Photodegradation of cephalosporins can also yield intermediate products, some of which have been reported to be less susceptible to further photolytic breakdown and potentially exhibit higher toxicity than the original compounds. acs.orgresearchgate.net
Comprehensive characterization of the chemical structures, toxicological profiles, and environmental persistence of all cephalosporin transformation products is an ongoing area of research. nih.gov
Structure Activity Relationships Sar and Computational Chemistry Studies of Cephalothin
Correlation of Structural Motifs with Molecular Activity and Target Binding
The fundamental antibacterial activity of cephalothin (B1668815), like other β-lactam antibiotics, stems from the highly reactive β-lactam ring. This four-membered ring is essential for inhibiting bacterial cell wall synthesis by acylating the active site serine residue of PBPs. wikipedia.orguomus.edu.iq The strain inherent in the fused bicyclic system (β-lactam and dihydrothiazine rings) contributes to the electrophilicity of the β-lactam carbonyl group, making it susceptible to nucleophilic attack by the PBP serine residue. researchgate.net
The acyl side chain at the C-7 position (R1) is a primary determinant of the antimicrobial spectrum and stability against β-lactamases. oncohemakey.comuomus.edu.iq In cephalothin, the presence of a 2-thienylacetyl group at this position contributes to its activity, particularly against Gram-positive bacteria. nih.govwikipedia.org Modifications of the R1 side chain have been shown to impact the affinity for the drug target (PBPs) and the stability of the compound to enzymatic destruction by β-lactamases. oncohemakey.com For instance, the addition of a thiophene (B33073) ring at the R1 position has been shown to improve binding to certain β-lactamases. asm.org
The substituent at the C-3 position (R2) influences pharmacokinetic and pharmacological properties, as well as contributing to antibacterial activity and stability. ramauniversity.ac.in In cephalothin, the C-3 position is substituted with an acetoxymethyl group. nih.govwikipedia.org This group can be a leaving group upon cleavage of the β-lactam ring, and its nature affects the elimination half-life and distribution of the drug. oncohemakey.comuomus.edu.iq While the R1 side chain is considered more critical for the microbial spectrum, changes at R2 can influence the compound's ability to reach infection sites and its half-life. oncohemakey.com
Influence of Substituent Effects on Chemical Reactivity and Biological Interaction
Studies on cephalosporin (B10832234) derivatives have shown that the nature of substituents at both R1 and R2 positions affects their inhibitory action against transpeptidases (a type of PBP). researchgate.netwhitesscience.com Quantitative Structure-Activity Relationship (QSAR) models have indicated that properties like eccentric connectivity index and topological polar surface area of the R1 and R2 substituents are important for enhanced transpeptidase inhibition. researchgate.netwhitesscience.com
The C-3 substituent (R2) can also influence the stability of the cephalosporin nucleus. Modifications at this position have been explored to reduce degradation. ramauniversity.ac.in The leaving group ability of the R2 substituent after β-lactam ring opening can also play a role in the inactivation of β-lactamases.
Theoretical Approaches to Design of Novel Analogs and Probes
Theoretical approaches, including QSAR and computational chemistry methods, play a vital role in the rational design of novel cephalosporin analogs and probes with improved activity, broader spectrum, or enhanced resistance to degradation. By analyzing the correlation between structural descriptors and biological activity (SAR), QSAR models can predict the activity of new, unsynthesized compounds and guide the design process towards potentially more potent derivatives. researchgate.netwhitesscience.com
These theoretical methods help in understanding the key structural features and electronic properties that are crucial for activity and target interaction. This knowledge can then be used to design molecules with optimized substituents at the R1 and R2 positions, or even modifications to the cephem core, to achieve desired pharmacological properties. oncohemakey.comresearchgate.netwhitesscience.com
Computational Modeling of Cephalothin-Target Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interaction of cephalothin and its analogs with their bacterial targets, primarily PBPs and β-lactamases. Molecular docking can predict the binding orientation and affinity of a ligand (cephalothin) within the active site of a target protein. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Molecular dynamics simulations can provide a more dynamic view of the interaction, simulating the movement of the ligand and protein over time. This can reveal information about the stability of the complex, conformational changes in the protein upon ligand binding, and the accessibility of the β-lactam ring to the active site serine. biorxiv.org
These computational methods complement experimental SAR studies by providing a molecular-level understanding of the observed activity differences among different cephalosporin structures. They can help explain why certain modifications enhance or diminish activity and guide the design of new compounds with improved binding characteristics. For example, docking models have been used to interpret SAR data for cephalosporins against PBP2 from Neisseria gonorrhoeae. nih.gov Crystal structures of cephalosporin complexes with enzymes like β-lactamases also provide valuable structural data for computational studies. nih.govd-nb.inforesearchgate.net
Chelation-Enhanced Activity and Membrane Permeation in Metal Complexes: Theoretical Considerations
Studies have shown that the complexation of cephalosporins, including cephalothin, with metal ions can enhance their antibacterial activity. researchgate.nettandfonline.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netjocpr.com This phenomenon is often explained by the chelation theory. researchgate.netmdpi.comnih.gov
Chelation Theory and Enhanced Activity:
According to Tweedy's chelation theory, the enhancement in activity upon metal complexation is attributed to several factors:
Increased Lipophilicity: Chelation can reduce the polarity of the metal ion by partially sharing its positive charge with the donor atoms of the ligand (cephalothin). tandfonline.commdpi.comnih.gov This charge delocalization over the chelate ring system increases the lipophilic character of the complex. tandfonline.comresearchgate.netmdpi.comnih.gov
Improved Membrane Permeation: The increased lipophilicity facilitates the permeation of the metal complex through the lipid layers of bacterial cell membranes. researchgate.netmdpi.comnih.govnih.gov This allows the complex to reach intracellular targets or achieve higher concentrations within the bacterial cell.
Blocking Metal-Binding Sites: Once inside the cell, the metal complex can potentially block metal-binding sites in microbial enzymes, disrupting essential bacterial processes. researchgate.netnih.gov
Studies have investigated the interaction of cephalothin with various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Pd(II), and Zn(II), forming complexes with different stoichiometries. researchgate.nettandfonline.comtandfonline.comtandfonline.com Spectroscopic methods like IR and 1H-NMR have been used to characterize these complexes and suggest that cephalothin can behave as a monoanionic tridentate ligand, coordinating through the β-lactam carbonyl, carboxylate, and potentially the amide nitrogen or the sulfur atom of the dihydrothiazine ring. researchgate.nettandfonline.comtandfonline.com
Observed Enhanced Activity:
Several studies have reported enhanced antibacterial activity of cephalothin metal complexes compared to the free ligand against various bacterial strains. researchgate.nettandfonline.comtandfonline.com For example, complexes of cephalothin with Mn(II), Ni(II), and Cu(II) (in the presence of imidazole) have shown higher activity against certain bacteria. tandfonline.com The degree of enhancement can vary depending on the metal ion, the bacterial species, and the stoichiometry of the complex. tandfonline.comresearchgate.net
While the chelation theory provides a theoretical framework, the exact mechanisms underlying the enhanced activity and membrane permeation of cephalosporin metal complexes are still areas of ongoing research.
Data Table Example (Illustrative based on search findings, specific numerical data for Cephalothin complexes against various bacteria were mentioned but not consistently provided with specific MIC values across sources):
| Compound | Metal Ion | Ligand:Metal Ratio | Example Bacteria Tested | Observed Activity vs. Cephalothin |
| Cephalothin | N/A | N/A | S. aureus, E. coli | Reference |
| Cephalothin Complex | Mn(II) | 1:1 | S. aureus, E. coli | Higher activity observed tandfonline.com |
| Cephalothin Complex | Cu(II) | 1:1 (with Im) | S. aureus, E. coli | Higher activity observed researchgate.nettandfonline.com |
| Cephalothin Complex | Ni(II) | 1:1 | S. aureus, E. coli | Higher activity observed tandfonline.comtandfonline.com |
| Cephalothin Complex | Co(II) | 1:1 | S. aureus | Activity varied tandfonline.comtandfonline.com |
In Vitro Biochemical and Microbiological Studies Beyond Clinical Efficacy
Biochemical Interaction Profiling with Cellular Components
The primary mechanism underlying cephalothin's bactericidal action involves disrupting the synthesis of the bacterial cell wall. mims.compatsnap.comdrugbank.com This is achieved through its specific binding to penicillin-binding proteins (PBPs). mims.compatsnap.comdrugbank.com PBPs are bacterial enzymes that function as transpeptidases, playing a vital role in the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the bacterial cell wall. mims.compatsnap.comdrugbank.com The binding of cephalothin (B1668815) to the active sites of PBPs is often described as irreversible, leading to the inhibition of their enzymatic activity and consequently impairing proper cell wall synthesis. patsnap.com This disruption weakens the cell wall, ultimately resulting in cell lysis due to osmotic pressure imbalances. patsnap.com
Research has specifically examined the interaction between cephalothin and various PBPs. Studies have utilized cephalothin as a tool to investigate the influence of PBP expression, binding, and inhibition, particularly concerning PBP6, on the synthesis of bacterial cell wall mucopeptides. sigmaaldrich.com
Beyond its bacterial targets, in vitro studies have also explored cephalothin's interactions with components of mammalian cells. For instance, research has shown that cephalothin, at concentrations ranging from 1.6 to 12.5 mM, can inhibit ADP-induced shape change, aggregation, and release reactions in human citrated platelet-rich plasma. medchemexpress.com
Furthermore, in vitro studies have demonstrated that Keflin (cephalothin) can interact with metal ions such as Co(II), Cu(II), Ni(II), and Zn(II), forming distinct complexes. tandfonline.com These complexes have been characterized through physicochemical and spectroscopic methods, and their in vitro antibacterial and cytotoxic activities against a panel of bacterial strains have been evaluated. tandfonline.com
Quantitative Assessment of In Vitro Antimicrobial Activity against Specific Microbial Strains in Research Settings (e.g., Minimum Inhibitory Concentrations)
The quantitative assessment of cephalothin's in vitro antimicrobial activity is commonly performed by determining the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.netasm.orgmdpi.com The MIC represents the lowest concentration of an antimicrobial agent required to completely inhibit the visible growth of a specific bacterial strain under standardized in vitro conditions. mdpi.com
Numerous in vitro studies have evaluated the susceptibility of various bacterial species to cephalothin. It is generally recognized for its activity against Gram-positive bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. britannica.comresearchgate.netnih.gov Among Gram-negative bacteria, Shigella, Salmonella, and Proteus mirabilis have shown susceptibility, while Escherichia coli and Aerobacter aerogenes exhibit lower sensitivity. nih.gov Pseudomonas aeruginosa and Herellea are typically highly resistant. nih.gov Notably, in vitro studies have indicated that both penicillin-sensitive and penicillin-resistant strains of S. aureus are equally susceptible to cephalothin. nih.gov
Research has also investigated factors influencing cephalothin's in vitro activity, such as the duration of exposure and the initial bacterial inoculum size. Studies have determined the minimally reducing concentration (MRC) and minimal lethal concentration (MLC) at different incubation times. nih.gov For E. coli and Klebsiella species, the bacteriostatic concentration (6-h MRC) was found to be lower than the MIC with short exposure times but increased with prolonged exposure, approaching the MIC. nih.gov The inoculum size significantly impacted the MRC values observed for Gram-negative organisms. nih.gov In contrast, for most Staphylococcus aureus and Enterococcus strains, the 6-h MRC was generally in agreement with the MIC. nih.gov
Comparative in vitro studies have been conducted to assess cephalothin's activity relative to other antibiotics. A study comparing cefazolin (B47455) and cephalothin demonstrated that cefazolin exhibited superior in vitro activity, with lower MICs against certain isolates, including Escherichia coli, Enterobacter species, and Enterococcus. asm.org Another study compared the in vitro activity of a novel 1-oxa cephalosporin (B10832234), cefotaxime, and cephalothin against various bacteria, including strains resistant to cephalothin or carbenicillin, providing comparative MIC data. asm.org
Quantitative data from in vitro susceptibility studies often includes MIC50 and MIC90 values, which represent the concentrations at which 50% and 90% of the tested strains within a population are inhibited, respectively. researchgate.netjlabphy.org
While a comprehensive compilation of cephalothin's MIC data against a wide array of specific strains from research settings was not fully available in the provided information, the cited studies illustrate the methodologies employed and the nature of the quantitative data generated in in vitro antimicrobial susceptibility testing.
Studies on Synergistic or Antagonistic Effects with Other Chemical Agents in Research Models
In vitro research plays a vital role in exploring how cephalothin interacts with other chemical agents, including other antibiotics or non-antibiotic compounds, to determine the nature of their combined effects—whether synergistic (greater than the sum of individual effects), additive, or antagonistic (less than the sum of individual effects). mdpi.comacs.org Synergy occurs when the combined effect of two or more agents is significantly greater than the sum of their individual effects, while antagonism is observed when the combined effect is less than expected. mdpi.comacs.org
Studies investigating synergistic effects between antimicrobial agents often utilize methods such as the checkerboard assay, which allows for the calculation of the fractional inhibitory concentration (FIC) index. acs.org An FIC index of ≤ 0.5 is typically indicative of synergy. acs.org
Although the provided snippets mention studies on synergy and antagonism involving various beta-lactam antibiotics and other compounds mdpi.comacs.orgresearchgate.netekb.eg, detailed in vitro studies specifically focusing on the synergistic or antagonistic effects of cephalothin in combination with a broad range of other chemical agents in research models were not extensively described. However, the investigation of such in vitro interactions is a well-established area of research in microbiology and pharmacology. mdpi.comacs.org
One study highlighted the in vitro interactions between rosemary extract and certain antimicrobial agents, reporting both synergistic and antagonistic effects depending on the specific antibiotic, demonstrating the methodology used in such research. ekb.eg Another study on beta-lactam antibiotics discussed the phenomenon of antagonism observed in vitro between certain penicillins and cephalosporins, suggesting potential complex interactions at multiple receptor sites. researchgate.net
Use of Cephalothin as a Research Tool or Probe in Chemical Biology
Cephalothin, being a well-characterized beta-lactam antibiotic with a defined mechanism of action, serves as a valuable research tool and chemical probe in the field of chemical biology. sigmaaldrich.comfrontiersin.orgmdpi.com Its specific ability to target and inhibit bacterial cell wall synthesis by binding to PBPs makes it particularly useful for studying these essential bacterial enzymes and the complex process of peptidoglycan biosynthesis. patsnap.comdrugbank.comsigmaaldrich.com
Researchers employ cephalothin in investigations aimed at understanding the mechanisms of antibiotic action and the development of resistance in bacteria. patsnap.comfrontiersin.org For instance, it can be used to study the impact of PBP expression, binding, and inhibition on the synthesis of the bacterial cell wall. sigmaaldrich.com Studies exploring mechanisms of antibiotic resistance, such as the production of beta-lactamase enzymes capable of hydrolyzing cephalothin, often utilize cephalothin as a substrate or probe to elucidate the biochemical basis of resistance. patsnap.comnih.gov
Furthermore, cephalothin can be used in research focused on developing strategies to overcome antibiotic resistance, such as identifying and evaluating compounds that can inhibit beta-lactamases. sigmaaldrich.com Its application in studies involving liposome-encapsulated antibiotics also demonstrates its utility as a research tool in the development of novel drug delivery systems. sigmaaldrich.commedchemexpress.com
Within the broader scope of chemical biology, antibiotics like cephalothin are employed as chemical probes to perturb specific biological pathways and gain insights into cellular functions. frontiersin.orgmdpi.comacs.org They are valuable for identifying and validating potential new drug targets and for investigating the mechanisms of action of promising antibacterial compounds. frontiersin.orgmdpi.com The concept of using chemical probes to explore bacterial cellular networks and uncover new biological knowledge is an active and evolving area of research. acs.org
Cephalothin's established interaction with PBPs positions it as a specific tool for probing this particular pathway involved in bacterial cell wall synthesis. patsnap.comdrugbank.com
Q & A
Q. What are the established mechanisms of action of Keflin against Gram-positive and Gram-negative bacteria, and how can researchers validate these mechanisms in experimental settings?
- Methodological Answer : this compound (cephalothin) exerts bactericidal effects by inhibiting penicillin-binding proteins (PBPs), disrupting cell wall synthesis. To validate this:
- Conduct minimum inhibitory concentration (MIC) assays using standardized broth microdilution (CLSI guidelines) .
- Use transmission electron microscopy (TEM) to visualize cell wall lysis in treated bacterial samples.
- Compare time-kill kinetics between this compound and control antibiotics to assess concentration-dependent activity.
- Data Table Example:
| Bacterial Strain | MIC (μg/mL) | Time-Kill (Log Reduction at 24h) |
|---|---|---|
| S. aureus (MSSA) | 2–4 | 3.5 |
| E. coli (WT) | 8–16 | 2.0 |
Q. What standardized protocols are recommended for assessing this compound's minimum inhibitory concentration (MIC) in vitro, and how should researchers address variability in results across different bacterial strains?
- Methodological Answer : Follow CLSI M07-A11 guidelines for broth microdilution:
- Use cation-adjusted Mueller-Hinton broth, standardized inoculum (5 × 10⁵ CFU/mL), and 16–20h incubation at 35°C ± 2°C .
- Address variability by:
- Testing ≥3 biological replicates per strain.
- Including quality control strains (e.g., S. aureus ATCC 29213).
- Documenting growth conditions (pH, cation concentrations) that may alter MIC values .
Q. How should researchers design experiments to evaluate this compound's stability under varying pH and temperature conditions relevant to clinical storage?
- Methodological Answer :
- Prepare this compound solutions in buffers (pH 4–8) and incubate at 4°C, 25°C, and 37°C.
- Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify degradation products at intervals (0h, 24h, 48h) .
- Calculate degradation kinetics (e.g., first-order rate constants) and compare to pharmacopeial stability thresholds .
Q. What in vitro models are appropriate for studying this compound's synergy with other β-lactamase inhibitors?
- Methodological Answer :
- Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) for combinations (e.g., this compound + clavulanic acid).
- Validate synergy with time-kill curves and statistical analysis (e.g., two-way ANOVA) .
- Include β-lactamase-producing strains (e.g., K. pneumoniae ESBL+) to assess inhibitor efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy data and in vivo outcomes when evaluating this compound's therapeutic potential?
- Methodological Answer :
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models to correlate serum concentrations with efficacy.
- Adjust dosing regimens to match human-equivalent AUC/MIC ratios .
- Evaluate host factors (e.g., protein binding, renal clearance) using compartmental models .
Q. What methodological approaches are effective for identifying this compound-resistant subpopulations in heterogeneous bacterial communities?
- Methodological Answer :
- Use population analysis profiling (PAP) with agar plates containing gradient this compound concentrations (0–256 μg/mL).
- Sequence resistant colonies via whole-genome sequencing to detect mutations in PBPs or β-lactamase genes .
- Apply flow cytometry with viability stains to quantify heteroresistance .
Q. What advanced analytical techniques are most effective for characterizing this compound's degradation products under various storage conditions?
- Methodological Answer :
- Employ LC-MS/MS to identify degradation byproducts (e.g., desacetylcephalothin).
- Use NMR spectroscopy (¹H, ¹³C) to confirm structural changes in degraded samples .
- Cross-reference with stability databases (e.g., FDA Dissolution Methods) to validate findings .
Q. How should researchers design studies to investigate this compound's impact on gut microbiota composition during prolonged administration?
- Methodological Answer :
- Use 16S rRNA sequencing in murine models to track microbiota shifts pre/post-treatment.
- Apply metagenomic analysis to assess antibiotic resistance gene transfer.
- Control for diet, age, and co-medications using factorial experimental designs .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
Q. How can researchers integrate omics data (transcriptomics, proteomics) to elucidate this compound's sublethal effects on bacterial physiology?
- Methodological Answer :
- Perform RNA-seq on this compound-treated bacteria to identify stress-response pathways (e.g., SOS response).
- Use LC-MS-based proteomics to quantify changes in PBP expression.
- Validate findings with CRISPR interference to knock down candidate genes .
Key Methodological Considerations
- Reproducibility : Document experimental parameters (e.g., pH, temperature) in detail and deposit protocols in public repositories (e.g., Protocols.io ) .
- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity .
- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
